![molecular formula C14H14N2O3S B5675221 4-methoxy-N'-(2-thienylacetyl)benzohydrazide](/img/structure/B5675221.png)
4-methoxy-N'-(2-thienylacetyl)benzohydrazide
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Overview
Description
Benzohydrazide derivatives, including methoxy-substituted ones, are known for their broad range of biological and chemical properties. These compounds serve as crucial intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential in medicinal chemistry due to their antimicrobial, antifungal, and antiproliferative activities.
Synthesis Analysis
The synthesis of benzohydrazide derivatives typically involves the reaction of appropriate benzohydrazide with various aldehydes or ketones in the presence of acidic or basic catalysts. For instance, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were prepared and characterized by analytical and spectral analyses, indicating a general methodology that could be adapted for the synthesis of 4-methoxy-N'-(2-thienylacetyl)benzohydrazide (K. K. V. Raj et al., 2007).
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is often characterized using single-crystal X-ray diffraction (XRD), demonstrating various conformational and structural features. For example, the study on (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate revealed an E configuration about the C=N bond and detailed hydrogen bonding patterns (Guo-Biao Cao, 2009).
Chemical Reactions and Properties
Benzohydrazide derivatives undergo various chemical reactions, including bromination, nitration, and formylation, which can alter their chemical and physical properties. For instance, reactions of 4-methoxybenzo[b]thiophen and its derivatives have been investigated for substitution reactions, demonstrating the reactivity of the methoxy group and the thiophen ring (K. Clarke et al., 1973).
Physical Properties Analysis
The physical properties of benzohydrazide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in chemical synthesis and pharmaceutical formulations. Vibrational spectroscopy and molecular docking studies provide insights into the physical characteristics and potential bioactivity of these compounds (R. Maheswari & J. Manjula, 2016).
properties
IUPAC Name |
4-methoxy-N'-(2-thiophen-2-ylacetyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-11-6-4-10(5-7-11)14(18)16-15-13(17)9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUBAXQFLXMEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809449 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methoxy-N'-[2-(thiophen-2-YL)acetyl]benzohydrazide |
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